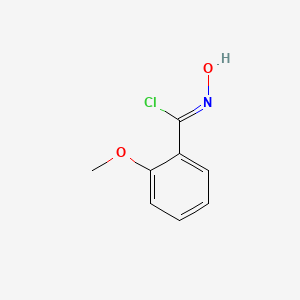

N-Hydroxy-2-methoxybenzimidoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

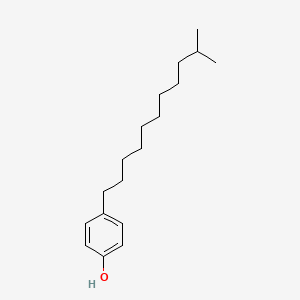

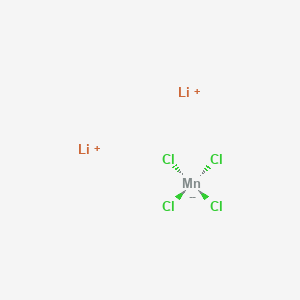

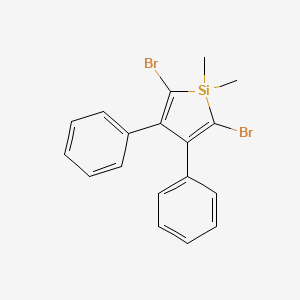

N-Hydroxy-2-methoxybenzimidoyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical, environmental, and industrial research. It has the molecular formula C8H8ClNO2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring with a hydroxy group and a methoxy group attached to it . The molecular weight of this compound is 185.61 .Wissenschaftliche Forschungsanwendungen

Polymer Applications and Characterization A novel polymer that switches from a cationic to a zwitterionic form upon UV irradiation was synthesized. This polymer, incorporating photolabile o-nitrobenzyl carboxymethyl pendants, demonstrates potential for DNA condensation/release and antibacterial activity modulation. Such materials could be significant for drug delivery systems and biofilm prevention (Sobolčiak et al., 2013).

Medicinal Chemistry and Drug Design In the context of medicinal chemistry, derivatives of N-Hydroxy-2-methoxybenzimidoyl chloride, such as N-methoxybenzimidoyl chloride, have been utilized in NMR studies to understand E/Z isomerism, providing valuable insights for drug design and the development of new pharmaceutical compounds (Schraml et al., 2002).

Green Chemistry for Catalysis Research into Friedel–Crafts acylation reactions using metal triflates in ionic liquids showcased how substituents akin to this compound can enhance regioselectivity and conversion rates, contributing to more sustainable and efficient synthetic routes in organic chemistry (Ross & Xiao, 2002).

Environmental and Material Science A Schiff base derived from vanillin (a flavor compound) and isoniazid (a medication) demonstrated outstanding anti-corrosion properties for copper in NaCl media. This synthesis, involving green chemistry principles, highlights the environmental applications of compounds related to this compound and their potential in protecting industrial materials (Mo et al., 2017).

Innovative Radiochemistry Approaches N-Hydroxy-4-fluorobenzimidoyl chloride, a compound structurally similar to this compound, was utilized in novel cycloadditions for the efficient preparation of 18F-labelled radiopharmaceuticals, showcasing its importance in developing diagnostic and therapeutic agents in nuclear medicine (Zlatopolskiy et al., 2012).

Zukünftige Richtungen

N-Hydroxybenzimidazole, a structurally similar compound to N-Hydroxy-2-methoxybenzimidoyl chloride, has been identified as a platform for N-oxyl radicals for direct C–H functionalization reactions . The flexible modifiable features of these structures enabled facile tuning of their catalytic performance . This suggests potential future directions for the use and study of this compound.

Eigenschaften

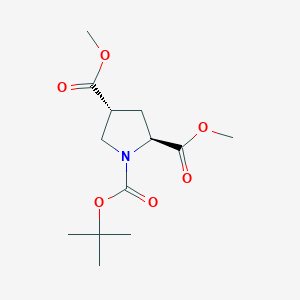

| { "Design of the Synthesis Pathway": "The synthesis of N-Hydroxy-2-methoxybenzimidoyl chloride can be achieved through the reaction of 2-methoxybenzimidazole with oxalyl chloride followed by treatment with hydroxylamine hydrochloride.", "Starting Materials": [ "2-methoxybenzimidazole", "oxalyl chloride", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzimidazole in dry dichloromethane.", "Step 2: Add oxalyl chloride dropwise to the solution while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for 2 hours at room temperature.", "Step 4: Add hydroxylamine hydrochloride to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 5: Filter the reaction mixture to remove any solids and evaporate the solvent under reduced pressure.", "Step 6: Purify the resulting product by recrystallization from ethanol." ] } | |

| 74467-01-9 | |

Molekularformel |

C8H8ClNO2 |

Molekulargewicht |

185.61 g/mol |

IUPAC-Name |

(1E)-N-hydroxy-2-methoxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C8H8ClNO2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3/b10-8+ |

InChI-Schlüssel |

KVDMQNUSKPRBGU-CSKARUKUSA-N |

Isomerische SMILES |

COC1=CC=CC=C1/C(=N\O)/Cl |

SMILES |

COC1=CC=CC=C1C(=NO)Cl |

Kanonische SMILES |

COC1=CC=CC=C1C(=NO)Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol](/img/structure/B1624817.png)

![Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1624821.png)